1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride

Medicinal Chemistry Building Block Derivatization Hydrogen Bond Donor Profile

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride (CAS 69389-17-9) is a heterocyclic building block comprising a 1,3,4-thiadiazole ring methyl-substituted at the 5-position and directly linked to an unsubstituted piperazine ring, isolated as the dihydrochloride salt. Its IUPAC name is 2-methyl-5-(piperazin-1-yl)-1,3,4-thiadiazole dihydrochloride, with molecular formula C₇H₁₄Cl₂N₄S and molecular weight 257.18 g/mol.

Molecular Formula C7H14Cl2N4S
Molecular Weight 257.18
CAS No. 69389-17-9
Cat. No. B2413268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride
CAS69389-17-9
Molecular FormulaC7H14Cl2N4S
Molecular Weight257.18
Structural Identifiers
SMILESCC1=NN=C(S1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C7H12N4S.2ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H
InChIKeyHIUYWQFEHUHGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride (CAS 69389-17-9): Chemical Identity and Procurement Profile


1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride (CAS 69389-17-9) is a heterocyclic building block comprising a 1,3,4-thiadiazole ring methyl-substituted at the 5-position and directly linked to an unsubstituted piperazine ring, isolated as the dihydrochloride salt . Its IUPAC name is 2-methyl-5-(piperazin-1-yl)-1,3,4-thiadiazole dihydrochloride, with molecular formula C₇H₁₄Cl₂N₄S and molecular weight 257.18 g/mol [1]. The free piperazine NH and the electron-deficient thiadiazole core make this compound a versatile intermediate for constructing diverse pharmacologically active disubstituted piperazine derivatives [2]. It is commercially available from multiple reputable suppliers at purities typically ranging from 95% to 98% .

Why 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride Cannot Be Freely Substituted by In-Class Analogs


In-class thiadiazole-piperazine compounds bearing different substituents at the thiadiazole 5-position or modifications to the piperazine nitrogen are not functionally interchangeable. SAR studies on related 1,3,4-thiadiazole-piperazine conjugates have demonstrated that even minor structural changes—such as replacing a 5-methyl with a 5-ethyl group or capping the piperazine NH with a methyl substituent—can abolish or substantially alter biological activity [1]. Furthermore, patent literature explicitly selects 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine, bearing a free NH, as the preferred N-monosubstituted piperazine intermediate over N-alkylated analogs for constructing therapeutically active disubstituted piperazines [2]. Substitution with analogs that differ in the attachment mode (e.g., methylene-spacer variants) introduces additional rotational degrees of freedom that alter conformational preferences and downstream reactivity. These structural distinctions directly impact synthetic utility, biological screening outcomes, and reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride vs. Closest Analogs


Free Piperazine NH Availability: Hydrogen Bond Donor Count vs. N-Alkylated Analogs

The target compound possesses a free, unsubstituted piperazine NH group, yielding a hydrogen bond donor (HBD) count of 3 (1 from piperazine NH + 2 from the dihydrochloride counterions) [1]. In contrast, the closest N-methyl analog, 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-methylpiperazine, has the piperazine NH capped, reducing its piperazine-derived HBD count to 0 and eliminating a key site for further N-functionalization [2]. This difference is critical because the free NH serves as the primary reactive handle for amide coupling, reductive amination, urea formation, and sulfonamide installation—reactions that are sterically and electronically inaccessible in N-alkylated comparators. The patent literature explicitly exploits this feature: disubstituted piperazine compounds synthesized from N-monosubstituted piperazine intermediates bearing a free NH (R=H) are identified as the preferred pharmacological embodiments [3].

Medicinal Chemistry Building Block Derivatization Hydrogen Bond Donor Profile

5-Methyl Substituent on Thiadiazole: Conformational and Pharmacological Differentiation from 5-Ethyl Analogs

In a comparative antidepressant screening study of thiadiazole-piperazine derivatives, compounds bearing a 5-methyl substituent on the 1,3,4-thiadiazole ring (compounds 2c, 2d) demonstrated a distinct activity profile versus their 5-ethyl counterparts (compounds 2e–2h) [1]. In the tail suspension test (TST), compounds 2c and 2d significantly decreased immobility time compared to control, while compounds 2a and 2b (which combined 5-methyl thiadiazole with N-methyl or N-ethyl piperazine caps) lost all activity. The SAR analysis explicitly concluded that 'loss of antidepressant-like activity for the compounds 2a and 2b may be related to simultaneous substitutions of piperazine (4th position) and thiadiazole (2nd position) rings with small methyl and ethylthio groups' [1]. The 5-methyl group provides a specific balance of lipophilicity and steric bulk: smaller than 5-ethyl (reducing logP-driven non-specific binding) yet sufficiently electron-donating to modulate the electronic character of the thiadiazole ring differently than 5-H or 5-CF₃ analogs.

Structure-Activity Relationship CNS Drug Discovery Antidepressant Screening

Direct Thiadiazole-Piperazine C-N Linkage vs. Methylene-Spacer Analogs: Conformational Restriction and Rotatable Bond Profile

The target compound features a direct C-N bond between the thiadiazole C-2 position and the piperazine N-1 position, resulting in a rotatable bond count of exactly 1 (the single bond connecting the two rings) [1]. The closest methylene-spacer analog, 1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride (CAS 2225147-02-2), inserts a CH₂ linker between the two heterocycles, increasing the rotatable bond count to 2 and adding approximately 1.5 Å to the inter-ring distance . This additional rotational degree of freedom alters the conformational ensemble accessible to the molecule and changes the spatial relationship between the piperazine NH and the thiadiazole ring. In rigid-receptor docking scenarios and structure-based design campaigns, this difference can materially affect binding pose predictions and pharmacophore matching. The direct-linkage architecture is also more synthetically tractable for certain coupling reactions (e.g., direct nucleophilic aromatic substitution on 2-bromo-5-methyl-1,3,4-thiadiazole), as documented in patent synthetic procedures [2].

Conformational Analysis Medicinal Chemistry Design Building Block Selection

Dihydrochloride Salt Form: Storage, Handling, and Solubility Advantages vs. Free Base

The target compound is supplied and stored as the dihydrochloride salt, which confers measurable advantages in physical form stability and aqueous solubility compared to the corresponding free base (CAS 98962-20-0) . Sigma-Aldrich lists the compound as a powder with room temperature (RT) storage and normal shipping temperature . Commercially, the free base form (C₇H₁₂N₄S, MW 184.26) is less commonly stocked and may require cold-chain storage or inert atmosphere handling due to the nucleophilic and hygroscopic nature of the free piperazine amine . The dihydrochloride salt protonates both piperazine nitrogens, eliminating amine volatility and reducing susceptibility to oxidative degradation. Chemscene specifies storage conditions of 'Sealed in dry, 2–8°C' even for the dihydrochloride salt, underscoring that the salt form, while stable at RT per Sigma-Aldrich, benefits from moisture protection . The free base, in contrast, would require more stringent handling protocols. The salt form also facilitates direct use in aqueous reaction media without pre-neutralization steps.

Compound Management Salt Selection Formulation Screening

Patent-Validated Intermediate Status: Documented Preference Over Alternative Thiadiazole-Piperazine Building Blocks

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine is explicitly named and utilized as a preferred N-monosubstituted piperazine intermediate in the foundational patent DE2758314A1 (Fujisawa Pharmaceutical Co., 1977), which describes a broad class of disubstituted piperazines with therapeutic applications in hypertension, peripheral vascular disorders, and Parkinson's disease [1]. The patent systematically exemplifies the synthesis of over 9 distinct disubstituted piperazine final compounds starting from this specific intermediate, including 1-(5-Benzothienyl-methyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)-piperazine and 1-Piperonyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)-piperazine [1]. The patent's preferred embodiments require X=S, Y=N, and R=H (free piperazine NH), precisely matching the structural features of this compound. In contrast, the corresponding N-methylpiperazine analog (R=CH₃) is identified as a distinct, less-preferred embodiment [1]. The US continuation patent US4177272 further reinforces the utility of thiadiazolyl-piperazine intermediates with free NH groups as the foundation for pharmacologically active disubstituted piperazines [2].

Drug Discovery Intermediate Patent Literature Medicinal Chemistry Synthesis

Highest-Confidence Application Scenarios for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: N-Functionalization at the Free Piperazine NH for Focused Kinase or GPCR Libraries

The unsubstituted piperazine NH (HBD count = 3) provides a single, well-defined reactive handle for constructing diverse libraries of N-acylated, N-alkylated, N-sulfonylated, or N-ureido derivatives via established coupling protocols. This directly exploits the patent-preferred architecture (R=H at piperazine) validated in DE2758314A1 [1]. The direct C-N linkage between thiadiazole and piperazine (rotatable bond count = 1) ensures that conformational flexibility is minimized, improving the predictability of SAR during lead optimization compared to methylene-spacer analogs [2]. The 5-methyl substituent on the thiadiazole provides a defined lipophilic anchor that can engage hydrophobic protein pockets while avoiding the excessive steric bulk of 5-ethyl or 5-phenyl alternatives, as supported by the SAR trends observed in structurally related thiadiazole-piperazine antidepressants [3].

CNS Drug Discovery: Screening for Antidepressant, Anxiolytic, or Neuroprotective Activity

Compounds derived from the 5-methyl-1,3,4-thiadiazol-2-yl scaffold have demonstrated measurable antidepressant-like activity in murine behavioral models (TST and MFST), with activity profiles that are sensitive to both the thiadiazole 5-substituent and the piperazine N-substitution pattern [3]. The target compound's free NH allows medicinal chemists to systematically explore N-substitution while retaining the 5-methyl thiadiazole core that was associated with active compounds (2c, 2d) in published SAR studies [3]. The dihydrochloride salt form facilitates direct dissolution in aqueous vehicles for in vivo dosing, eliminating the need for pre-formulation salt conversion and reducing variability in pharmacokinetic studies .

Antihypertensive and Cardiovascular Lead Generation: Disubstituted Piperazine Synthesis per Patent DE2758314A1

Patent DE2758314A1 specifically exemplifies 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine as the N-monosubstituted piperazine partner for condensation with various heterocyclic halides to yield disubstituted piperazines with claimed antihypertensive activity [1]. The preferred embodiments (X=S, Y=N, R=H) map exactly to the structural features of this compound. Researchers pursuing antihypertensive or peripheral vasodilator programs can directly replicate the patent's synthetic route using this compound as a starting material, benefiting from established reaction conditions (DMF, 110–140°C, Na₂CO₃) and characterized final compound melting points (88–136°C range) for identity confirmation [1]. Using the des-methyl or N-methyl analog would produce final compounds outside the preferred patent scope.

High-Throughput Screening (HTS) Compound Management: Defined Salt Form for Automated Liquid Handling

The dihydrochloride salt is available as a powder with defined purity specifications (95% from Sigma-Aldrich, 98% from Leyan) and room-temperature storage compatibility . These properties make it suitable for automated compound management workflows: the powder can be accurately dispensed by weight, dissolved in DMSO or aqueous buffer without pre-neutralization, and stored in ambient-condition compound libraries without the degradation risks associated with the free base form . The defined stoichiometry (exactly 2 HCl per molecule) ensures reproducible concentration calculations across screening campaigns, unlike hygroscopic free base forms that exhibit variable water content and amine oxidation over time.

Quote Request

Request a Quote for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.